molecular formula C17H24F2 B8389278 1,2-difluoro-3-(4-pentylcyclohexyl)benzene

1,2-difluoro-3-(4-pentylcyclohexyl)benzene

Cat. No.: B8389278
M. Wt: 266.37 g/mol
InChI Key: CLQUSRBWROFWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-difluoro-3-(4-pentylcyclohexyl)benzene is an organic compound with the molecular formula C18H27F2 It is a derivative of cyclohexane, where the phenyl group is substituted with two fluorine atoms at the 2 and 3 positions, and a pentyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-difluoro-3-(4-pentylcyclohexyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Reagents: Boronic acid or boronate esters

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-difluoro-3-(4-pentylcyclohexyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3)

Major Products

The major products formed from these reactions include fluorinated ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-difluoro-3-(4-pentylcyclohexyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-difluoro-3-(4-pentylcyclohexyl)benzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentyl-(3,4-difluorophenyl)cyclohexane
  • 4-Pentyl-(2,4-difluorophenyl)cyclohexane
  • 4-Pentyl-(2,3-dichlorophenyl)cyclohexane

Uniqueness

1,2-difluoro-3-(4-pentylcyclohexyl)benzene is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of the pentyl group also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C17H24F2

Molecular Weight

266.37 g/mol

IUPAC Name

1,2-difluoro-3-(4-pentylcyclohexyl)benzene

InChI

InChI=1S/C17H24F2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(18)17(15)19/h5,7-8,13-14H,2-4,6,9-12H2,1H3

InChI Key

CLQUSRBWROFWKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound (9) (50.0 g) was dissolved in a mixed solvent of toluene (150 ml) and Solmix A-11 (150 ml), Pd/C (0.5 g) was added thereto, and the mixture was stirred at room temperature under a hydrogen atmosphere until hydrogen absorption had ceased. After the reaction had been completed, Pd/C was removed and then the solvent was distilled off. The residue obtained was purified with a fractional operation by means of column chromatography using heptane as the eluent and silica gel as the stationary phase powder, and further purified by means of recrystallization from Solmix A-11 and dried, giving 47.0 g of 4-pentyl-(2,3-difluorophenyl)cyclohexane (10). The yield based on the compound (9) was 94.0%.
Name
compound ( 9 )
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.